![molecular formula C16H17N3O3 B5520037 1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)
1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, often involves the reactions of aminouracils with heterocumulenes leading to novel pyrimido[4,5-d]pyrimidines through a one-pot synthesis method (Prajapati & Thakur, 2005). Additionally, the treatment of N-arylamino-1,3-diaza-1,3-butadienes with allyl bromide and subsequent [4+2] cycloaddition reactions can yield pyrimidinone derivatives (Sharma & Mahajan, 1997).
Molecular Structure Analysis
Studies on the molecular structure of pyrimidinetrione derivatives have shown that they can form through various synthetic pathways, including the use of Baylis-Hillman adducts to generate heterocycles like pyrimidinones (Nag, Madapa, & Batra, 2008). Molecular structure elucidation often involves spectroscopic techniques and crystallographic analysis to confirm the presence of specific functional groups and overall molecular geometry.
Chemical Reactions and Properties
Chemical reactions involving pyrimidinetrione derivatives are diverse, including [4+2] cycloaddition reactions (Sharma & Mahajan, 1998), and reactions with heterocyclic amidines leading to novel pyrazolo[1,5-a]pyrimidines (Elmaati, 2002). These reactions are crucial for the synthesis of various derivatives with potential applications in different chemical fields.
Physical Properties Analysis
The physical properties of pyrimidinetrione derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in material science and pharmaceutical formulations. Studies on compounds like 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione have contributed to understanding these properties (da Silva et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and the potential for further functionalization, are essential for the development of new compounds. Catalysis and green chemistry approaches, such as using L-Proline based ionic liquids for synthesis, represent innovative strategies in the synthesis and application of these compounds (Patil, Satkar, & More, 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Research has explored the synthesis of various benzimidazole and pyrimidine derivatives, focusing on their chemical properties and reactions. For example, the synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto five to eight-membered alicyclic rings demonstrated significant findings regarding the influence of methyl group substituents on cytotoxicity towards human skin fibroblast cells (Hehir et al., 2008).
Biological Activities
- Various derivatives of pyrimidines, including those structurally related to 1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, have been synthesized to study their biological activities. For instance, a study on novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety revealed moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008).
Photophysical Properties
- The exploration of D-π-A (Donor-π-Acceptor) molecules bearing strong electron donor and acceptor groups, similar in structure to the compound of interest, has been carried out. Studies such as those by Chen et al. (2001) on 5-(4-N,N-dimethyl amino-benzylidene)-(1H,3H)-2,4,6-pyrimidinetrione derivatives showed the formation of H-aggregates in certain solvents, highlighting their potential in the development of novel photovoltaic materials (Chen et al., 2001).
Antioxidant and Antitumor Activities
- Studies on 6-substituted-2,4-dimethyl-3-pyridinols, a class of compounds with a similar chemical backbone, reported interesting antioxidant properties. These compounds were synthesized through a series of reactions, including a low-temperature aryl bromide-to-alcohol conversion, demonstrating their potential as chain-breaking antioxidants (Wijtmans et al., 2004).
Synthesis of Pyrimidine Derivatives
- Research on the synthesis of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates has been conducted to explore their cardiotonic activity. This research provides insights into the structural activity relationship and potential therapeutic applications of pyrimidine derivatives (Dorigo et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-4-9-19-15(21)13(14(20)17-16(19)22)10-11-5-7-12(8-6-11)18(2)3/h4-8,10H,1,9H2,2-3H3,(H,17,20,22)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFWBKSLFLJKSR-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)
![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)
![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)
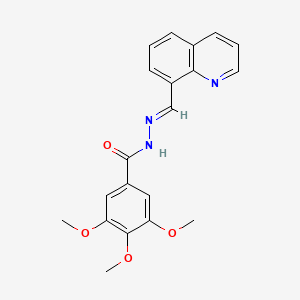
![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)
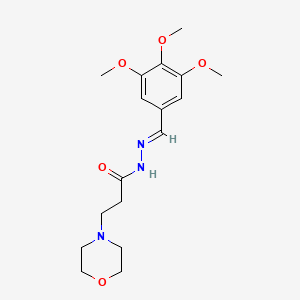
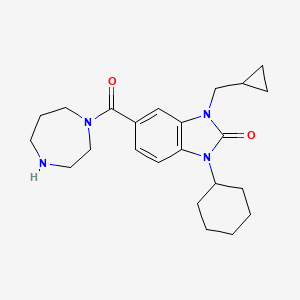
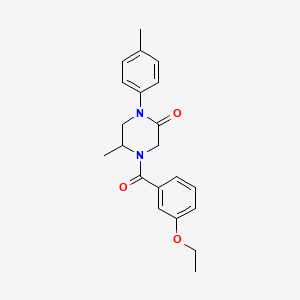

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)
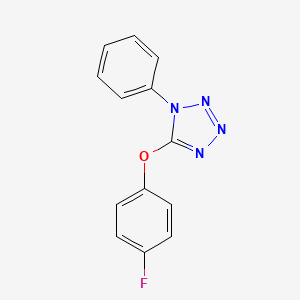
![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)